N-(4-methyl-1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide is a compound that combines thiazole and sulfonamide groups, both known for their antibacterial activity . Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One such method is described in the literature
- Start with a suitable precursor containing a thiazole ring.
- Introduce the trifluoromethoxyphenyl group via appropriate reactions.
- Attach the acetamide moiety to complete the structure.
Reaction Conditions:: The specific reaction conditions, reagents, and yields can be found in the original research paper .
Industrial Production:: While industrial-scale production details are scarce, laboratory-scale synthesis provides a foundation for further optimization.
Chemical Reactions Analysis
Types of Reactions:: N-(4-methyl-1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide may undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. Researchers typically use standard protocols for these reactions.
Major Products:: The major products arising from these reactions would include derivatives with modified functional groups or altered substitution patterns.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing novel molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Potential antibacterial properties.
Industry: Perhaps as a starting point for drug development.
Mechanism of Action
The exact mechanism by which N-(4-methyl-1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related molecules to understand its uniqueness and potential advantages.
Properties
Molecular Formula |
C16H12F3N3O2S2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C16H12F3N3O2S2/c1-9-7-26-15(20-9)22-13(23)6-11-8-25-14(21-11)10-2-4-12(5-3-10)24-16(17,18)19/h2-5,7-8H,6H2,1H3,(H,20,22,23) |
InChI Key |
VGUIRCCZPXPFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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